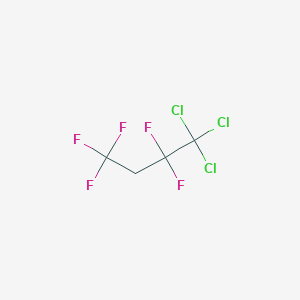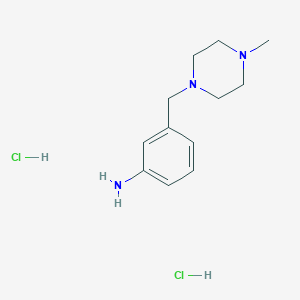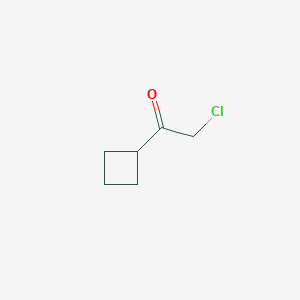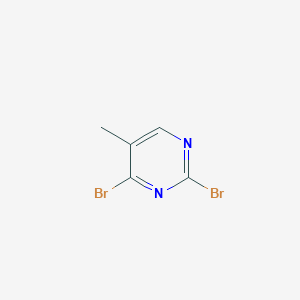
2,4-Dibromo-5-methylpyrimidine
描述
2,4-Dibromo-5-methylpyrimidine is an organic compound with the molecular formula C5H4Br2N2. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is characterized by the presence of two bromine atoms at the 2 and 4 positions and a methyl group at the 5 position on the pyrimidine ring. It is commonly used in various chemical syntheses and has significant applications in scientific research and industry.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dibromo-5-methylpyrimidine typically involves the bromination of 5-methylpyrimidine. One common method includes the use of bromine or a brominating agent such as phosphorus tribromide (PBr3) in the presence of a solvent like acetic acid. The reaction is carried out under controlled temperatures to ensure selective bromination at the 2 and 4 positions .
Industrial Production Methods: In industrial settings, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated systems for precise control of reaction conditions, such as temperature and reagent addition, is crucial for large-scale production. The final product is often purified through recrystallization or chromatography to achieve high purity levels .
化学反应分析
Types of Reactions: 2,4-Dibromo-5-methylpyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Suzuki-Miyaura Coupling: This compound can participate in palladium-catalyzed cross-coupling reactions with boronic acids to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) are commonly used.
Suzuki-Miyaura Coupling: Palladium catalysts, such as tetrakis(triphenylphosphine)palladium(0), and bases like sodium carbonate in aqueous or organic solvents are typical conditions.
Major Products:
- Substitution reactions yield various substituted pyrimidines depending on the nucleophile used.
- Suzuki-Miyaura coupling produces biaryl derivatives, which are valuable intermediates in pharmaceutical and material science applications .
科学研究应用
2,4-Dibromo-5-methylpyrimidine has diverse applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and pharmaceuticals.
Biology: It is used in the study of enzyme inhibitors and as a precursor for bioactive molecules.
Medicine: The compound is investigated for its potential in developing new drugs, particularly in oncology and antiviral research.
Industry: It is utilized in the production of agrochemicals, dyes, and advanced materials
作用机制
The mechanism of action of 2,4-Dibromo-5-methylpyrimidine largely depends on its application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to active sites or allosteric sites of target enzymes, thereby modulating their activity. The bromine atoms and the methyl group contribute to its binding affinity and specificity. The compound’s interactions with molecular targets and pathways are studied to understand its therapeutic potential and optimize its efficacy .
相似化合物的比较
2,4-Dichloro-5-methylpyrimidine: Similar structure but with chlorine atoms instead of bromine.
2,4-Dibromo-6-methylpyrimidine: Bromine atoms at the 2 and 4 positions but with a methyl group at the 6 position.
2,4-Dibromo-5-ethylpyrimidine: Similar structure with an ethyl group instead of a methyl group at the 5 position
Uniqueness: 2,4-Dibromo-5-methylpyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of bromine atoms enhances its ability to participate in cross-coupling reactions, making it a valuable intermediate in synthetic chemistry. Its methyl group also influences its pharmacokinetic properties, making it a compound of interest in drug development .
属性
IUPAC Name |
2,4-dibromo-5-methylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4Br2N2/c1-3-2-8-5(7)9-4(3)6/h2H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMFZLHUYHRZZON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4Br2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60668600 | |
| Record name | 2,4-Dibromo-5-methylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60668600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.91 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79055-50-8 | |
| Record name | 2,4-Dibromo-5-methylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60668600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


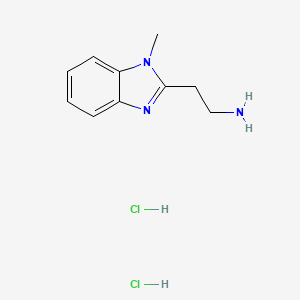
![3-Chloro-4-[2-(diethylamino)ethoxy]aniline dihydrochloride](/img/structure/B1419729.png)
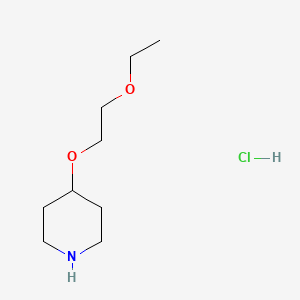
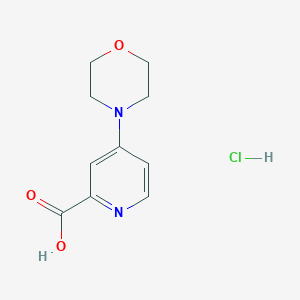
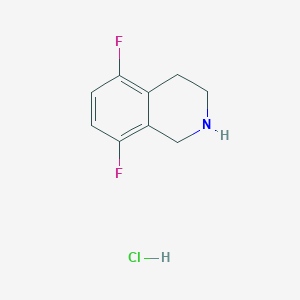
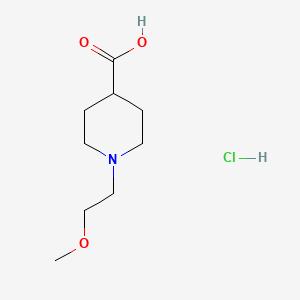
![{2-[2-(Morpholin-4-ylmethyl)phenoxy]ethyl}amine dihydrochloride](/img/structure/B1419736.png)
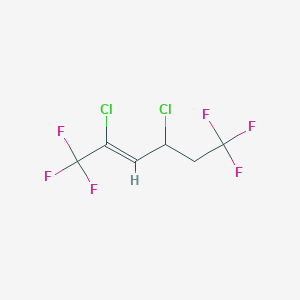
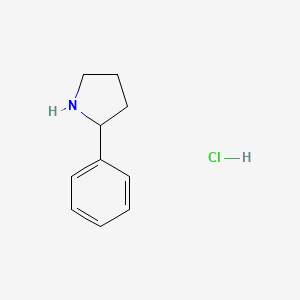
![5-Methyl-2-[(2-methylpentyl)oxy]aniline](/img/structure/B1419743.png)
